molecular formula C20H18N4O2 B274005 N,N'-Bis(3-pyridylmethyl)isophthalamide

N,N'-Bis(3-pyridylmethyl)isophthalamide

Cat. No.: B274005
M. Wt: 346.4 g/mol
InChI Key: IIVCXQRFIACDDS-UHFFFAOYSA-N
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Description

N,N'-Bis(3-pyridylmethyl)isophthalamide is a symmetrical bis-amide derivative of isophthalic acid, featuring two 3-pyridylmethyl substituents. Its structure is characterized by a central benzene ring flanked by two carboxamide groups, each linked to a pyridine ring via methylene bridges. This compound exhibits unique conformational and supramolecular properties due to its hydrogen-bonding capabilities and π-π interactions, making it relevant in coordination chemistry and materials science .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-15-4-2-8-21-11-15)17-6-1-7-18(10-17)20(26)24-14-16-5-3-9-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26)

InChI Key

IIVCXQRFIACDDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isophthalamide Derivatives

Structural and Crystallographic Features
Compound Substituents Key Structural Features Reference
N,N'-Bis(3-pyridylmethyl)isophthalamide 3-pyridylmethyl Dihedral angle: 83.16° between pyridine and benzene rings; 2D H-bonding (N-H⋯O, O-H⋯N)
N,N'-Bis(3-hydroxyphenyl)isophthalamide 3-hydroxyphenyl Self-recognition via cis-cis/trans-trans H-bonding; π-π stacking; lattice energy contributions from H-bonds and π interactions
N,N'-Bis(2-mercaptoethyl)isophthalamide (NBMI) 2-mercaptoethyl Thiol groups enable metal chelation (Hg²⁺, Pb²⁺, Cd²⁺); antioxidant properties
4-Methoxy-N,N'-bis(3-pyridylmethyl)isophthalamide (Picotamide) 3-pyridylmethyl + 4-methoxy Methoxy group enhances electronic asymmetry; antiplatelet pharmacological activity
4-MPI/5-MPI 4- or 5-methylpyridin-2-yl Positional isomerism affects coordination geometry; synthesized via isophthaloyl chloride and methylpyridine amines

Key Observations :

  • Conformational Flexibility : this compound adopts a fixed conformation in the solid state due to crystallographic symmetry , whereas N,N'-Bis(3-hydroxyphenyl)isophthalamide displays dynamic cis/trans isomerism in its side chains .
  • Hydrogen-Bonding Networks : The pyridylmethyl derivative forms O-H⋯N and N-H⋯O bonds, while hydroxylated analogs rely on O-H⋯O interactions .
  • Functional Group Impact : Thiol groups in NBMI enable heavy metal chelation, whereas pyridyl groups favor coordination to transition metals or participation in π-π stacking .

Yield and Purity :

  • Pyridylmethyl derivatives generally achieve >90% yield due to stable amide bond formation .
  • Thiol-containing analogs (e.g., NBMI) require rigorous purification to remove disulfide byproducts .
Physicochemical Properties
Property This compound N,N'-Bis(3-hydroxyphenyl)isophthalamide NBMI Picotamide
Solubility in Water Low (hydrophobic pyridine rings) Moderate (H-bonding via -OH) Low (thiol groups) Moderate (methoxy)
Melting Point 245–247°C (decomposes) 280°C (decomposes) 190–195°C 220–225°C
Stability Air-stable Sensitive to oxidation (-OH groups) Air-sensitive Air-stable

Notable Trends:

  • Hydroxyl and thiol substituents increase reactivity but reduce stability under oxidative conditions .
  • Methoxy groups (Picotamide) enhance thermal stability and pharmacological bioavailability .

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